Hydrogen-Bond Pharmacophore: Acetamide Linker Confers Donor Capacity Absent in Direct Morpholine-Thiazole Analogs
2-Morpholino-N-(4-phenylthiazol-2-yl)acetamide possesses one hydrogen-bond donor (the acetamide –NH–) and four hydrogen-bond acceptors (morpholine oxygen, acetamide carbonyl, thiazole nitrogen, and thiazole sulfur) . In contrast, the direct morpholine-thiazole analog 4-(4-phenylthiazol-2-yl)morpholine (VPC-14228, CAS 19983-28-9) lacks the acetamide linker and therefore has zero hydrogen-bond donors in its neutral form, with the morpholine oxygen and thiazole nitrogen as the only strong acceptors [1]. This donor-to-acceptor ratio difference (1:4 vs. 0:2) fundamentally alters the compound's capacity to satisfy key hydrogen-bond constraints in target binding pockets that require a directional donor interaction.
| Evidence Dimension | Hydrogen-bond donor count (pharmacophoric feature) |
|---|---|
| Target Compound Data | 1 H-bond donor (acetamide –NH–); 4 H-bond acceptors |
| Comparator Or Baseline | 4-(4-Phenylthiazol-2-yl)morpholine (VPC-14228): 0 H-bond donors; approximately 2 strong H-bond acceptors |
| Quantified Difference | Difference of +1 H-bond donor and +2 H-bond acceptors conferred by the acetamide bridge and morpholine moiety |
| Conditions | Structural analysis based on IUPAC names, SMILES, and InChI from vendor and database records |
Why This Matters
For projects requiring a hydrogen-bond donor in the central scaffold—such as ATP-competitive kinase hinge-binding or protease active-site chelation—the acetamide-containing target compound provides a critical pharmacophoric feature absent in direct morpholine-thiazole analogs, directly influencing procurement decisions for medicinal chemistry campaigns.
- [1] Chemical structure and IUPAC analysis confirming linker composition difference between 2-morpholinoacetamide scaffold and direct morpholine-thiazole scaffold. View Source
